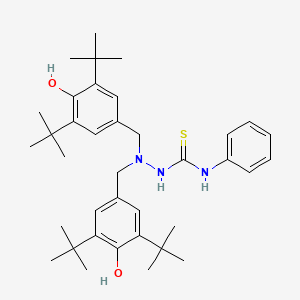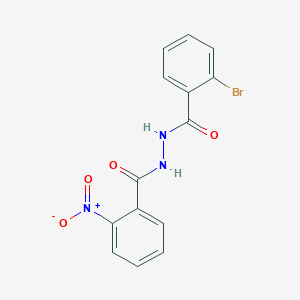
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the pyrazole moiety: This step may involve the reaction of the pyrimidine intermediate with a pyrazole derivative in the presence of a suitable catalyst.
Chlorination and methylation: The final steps might include chlorination and methylation reactions to introduce the chloro and methyl groups at specific positions on the phenyl and pyrimidine rings.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield fully saturated compounds.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
- N-(4-chloro-2-methylphenyl)-2-(pyrazol-1-yl)-6-methylpyrimidin-4-amine
Uniqueness
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine is unique due to the specific combination of functional groups and their positions on the phenyl, pyrazole, and pyrimidine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C17H18ClN5 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C17H18ClN5/c1-10-7-14(18)5-6-15(10)20-16-9-11(2)19-17(21-16)23-13(4)8-12(3)22-23/h5-9H,1-4H3,(H,19,20,21) |
InChIキー |
AEGDWCGYUXOVOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=C(C=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12455889.png)
![Dimethyl 2-{[(2-methyl-3,5-dinitrophenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B12455893.png)

![3-({[2-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455907.png)
![6-{2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12455913.png)
![2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B12455921.png)
![N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide](/img/structure/B12455925.png)
![1-[benzyl(chloroacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12455926.png)
![Dimethyl 5-{[(4-ethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12455934.png)
![2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B12455935.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12455939.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-ethylhexyl)butanediamide](/img/structure/B12455940.png)

